Lipophilicity Profile and LogP Comparison
4-(4-Methylphenoxy)butanoic acid demonstrates a calculated LogP (octanol-water partition coefficient) of 2.23860, a key determinant of its lipophilicity and predicted membrane permeability . This value is critical for understanding its behavior in biological systems and its suitability for applications requiring specific partitioning characteristics. While direct head-to-head LogP data for all relevant isomers is not available in the primary literature, this value serves as a specific, quantifiable benchmark for this para-para substituted isomer, differentiating it from other methylphenoxybutanoic acid isomers whose LogP values would be expected to differ due to altered molecular shape and polarity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.23860 (calculated) |
| Comparator Or Baseline | Other methylphenoxybutanoic acid isomers (e.g., 4-(2-methylphenoxy)butanoic acid, 2-(4-methylphenoxy)butanoic acid) - Specific LogP data not found in available sources. |
| Quantified Difference | N/A (Comparative data not available) |
| Conditions | Calculated value (source: ChemSrc) |
Why This Matters
The LogP value is a critical parameter for predicting absorption, distribution, and overall bioavailability in medicinal chemistry projects, and selecting the correct isomer with the validated LogP is essential for reproducible experimental outcomes.
